molecular formula C14H19N3O B1385810 (5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol CAS No. 1019111-21-7

(5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol

Cat. No.: B1385810
CAS No.: 1019111-21-7
M. Wt: 245.32 g/mol
InChI Key: LNXBDHBMFQHJCU-UHFFFAOYSA-N
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Description

(5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a cyclohexylamine derivative with a suitable benzimidazole precursor in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole ketone, while substitution could produce a benzimidazole halide.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol would depend on its specific biological target. In general, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies involving molecular docking, biochemical assays, and cellular experiments.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-Aminobenzimidazole: Known for its antimicrobial properties.

Uniqueness

(5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol is unique due to the presence of both the cyclohexyl and amino groups, which can impart distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness can be leveraged in the design of new compounds with tailored activities.

Biological Activity

(5-Amino-1-cyclohexyl-1H-benzoimidazol-2-yl)-methanol, a compound with the chemical formula C14_{14}H19_{19}N3_3O, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, cytotoxic, and enzyme inhibitory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a benzoimidazole core with an amino group and a cyclohexyl substituent. Its molecular weight is approximately 245.32 g/mol.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzoimidazole derivatives. The compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1512.5
Staphylococcus aureus1810
Pseudomonas aeruginosa1415
Candida albicans208

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Candida albicans and Staphylococcus aureus .

2. Cytotoxic Activity

The cytotoxic effects of the compound were assessed using various cancer cell lines. Notably, it showed promising results against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA).

Table 2: Cytotoxicity of this compound

Cell LineIC50_{50} (µM)
Ehrlich’s ascites carcinoma (EAC)6.15
Dalton’s lymphoma ascites (DLA)12.00

These findings suggest that the compound has potent cytotoxic properties, particularly against EAC cells .

3. Enzyme Inhibition

The compound's ability to inhibit enzymes has also been explored. Specifically, it was tested for its inhibitory effects on cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's.

Table 3: Cholinesterase Inhibition by this compound

EnzymeIC50_{50} (µM)
Acetylcholinesterase (AChE)0.092
Butyrylcholinesterase (BChE)0.085

The results indicate that this compound exhibits strong inhibitory activity against both AChE and BChE, making it a candidate for further development as a therapeutic agent in treating Alzheimer's disease .

Case Studies

A study published in MDPI evaluated several benzoimidazole derivatives for their biological activities, including those similar to this compound. The study found that modifications to the benzoimidazole structure significantly affected both antimicrobial and cytotoxic activities, highlighting the importance of structural optimization in drug design .

Properties

IUPAC Name

(5-amino-1-cyclohexylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c15-10-6-7-13-12(8-10)16-14(9-18)17(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXBDHBMFQHJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3)N)N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001236199
Record name 5-Amino-1-cyclohexyl-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019111-21-7
Record name 5-Amino-1-cyclohexyl-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019111-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-cyclohexyl-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001236199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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